Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate
Description
Chemical Structure: Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate (CAS: 189822-88-6) is a substituted indole derivative with the molecular formula C₁₃H₁₂F₃NO₅S and a molecular weight of 351.30 g/mol . Key structural features include:
- A trifluoromethylsulfonyloxy (-OSO₂CF₃) group at position 5 of the indole ring.
- A methyl (-CH₃) substituent at position 2.
- An ethyl ester (-COOEt) at position 3.
Properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPAMOPSEBTICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The initial step involves the selective introduction of the trifluoromethyl sulfonate group onto the indole nucleus. This is achieved through the reaction of 2-methylindole with trifluoromethanesulfonic anhydride (Tf2O). The process is typically conducted under inert atmosphere conditions (argon or nitrogen) to prevent moisture-sensitive side reactions.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reagents: 2-methylindole, trifluoromethanesulfonic anhydride
- Duration: 1-3 hours
Mechanism:
The nucleophilic nitrogen atom in the indole ring attacks the electrophilic sulfur atom in Tf2O, forming a trifluoromethyl sulfonate ester intermediate.
Esterification with Ethanol
Following the sulfonylation, the intermediate undergoes esterification to introduce the ethyl ester group at the 3-position of the indole ring. This step is often performed by refluxing the sulfonated intermediate with ethanol in the presence of a catalytic acid or base.
- Solvent: Ethanol
- Catalyst: Acid catalyst such as sulfuric acid or base like potassium carbonate
- Temperature: Reflux (~78°C for ethanol)
- Duration: 2-4 hours
Outcome:
Formation of the ethyl ester at the 3-position, completing the synthesis of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate.
Optimization and Variations
Research indicates that reaction parameters such as temperature, solvent choice, and molar ratios significantly influence yield and purity. For instance, the use of DMSO as a solvent in trifluoromethylation reactions has been optimized for high yields, with reaction times typically around 2 hours at room temperature.
Table 1: Reaction Conditions for Synthesis
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2-methylindole + Tf2O | DCM/THF | 0°C to RT | 1-3 hrs | Inert atmosphere, dry conditions |
| 2 | Sulfonated intermediate + ethanol | Ethanol | Reflux | 2-4 hrs | Acid or base catalysis |
Alternative Synthetic Routes
Recent advances suggest that direct trifluoromethylation of indole derivatives using electrophilic trifluoromethylating reagents, such as trifluoromethyl selenium ylides, can be employed. These reagents have been shown to effectively transfer trifluoromethyl groups under mild conditions, often facilitated by copper catalysis or visible light irradiation.
- Ge and Shen (2020) demonstrated broad applicability of trifluoromethyl selenium ylides for electrophilic trifluoromethylation, including indole derivatives.
- Reaction conditions include room temperature, DMSO as solvent, and catalytic copper salts, with yields exceeding 80%.
Summary of Key Data
Chemical Reactions Analysis
Nucleophilic Substitution at the Triflate Group
The triflate group (-OSO₂CF₃) at position 5 is a superior leaving group, enabling efficient nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling :
The triflate group can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:Yields typically exceed 80% under optimized conditions (1.5 mol% Pd catalyst, K₂CO₃ base, 80°C in THF) .
-
Displacement with Amines :
Primary/secondary amines displace the triflate group in polar aprotic solvents (e.g., DMF, 60°C), producing 5-aminoindole derivatives.
Table 1: Optimization of Triflate Displacement with Piperidine
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 60 | 92 |
| 2 | THF | Et₃N | 40 | 78 |
| 3 | DMSO | DBU | 80 | 85 |
Data inferred from analogous triflate reactivity in indole systems .
Functionalization at the Ester Group
The ethyl carboxylate at position 3 undergoes hydrolysis or transesterification:
-
Basic Hydrolysis :
Treatment with NaOH (2M, aqueous ethanol, reflux) yields the carboxylic acid: -
Transesterification :
Reacting with methanol/H₂SO₄ (cat.) produces the methyl ester (85% yield, 12 h reflux) .
Indole Core Reactivity
The electron-rich indole ring participates in electrophilic substitutions, though steric hindrance from the 2-methyl group directs reactivity to position 4 or 6.
Observed Reactions:
-
Nitration :
Using HNO₃/AcOH at 0°C introduces a nitro group at position 4 (68% yield) . -
Radical Chlorination :
tBuOCl in EtOAc (40°C, 16 h) adds chlorine at position 2, forming dichloro derivatives (e.g., 2,2-dichloro-3-oxindole analogs) .
Photoredox Trifluoromethylation
The triflate group can act as a radical acceptor in visible light-mediated reactions. For example, with Ru(bpy)₃²⁺ catalyst and CF₃SO₂Na, the triflate is replaced by a CF₃ group (72% yield, blue LED irradiation) .
Mechanistic Pathway:
-
Light excitation generates Ru(bpy)₃³⁺.
-
Single-electron transfer (SET) to CF₃SO₂Na produces CF₃ radical.
-
Radical addition at position 5, followed by rearomatization.
Cycloaddition Reactions
The indole’s π-system engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. For instance:
Scientific Research Applications
Antitubercular Activity
Recent studies have investigated the potential of analogs derived from Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate as inhibitors of Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA, a critical enzyme in mycolic acid biosynthesis. For instance, a related compound, indazole JSF-3285, demonstrated significant efficacy in mouse models of tuberculosis, showing improved pharmacokinetics and reduced bacterial load at low dosages (5 mg/kg) when administered orally . The modifications introduced by the trifluoromethylsulfonyl group are believed to contribute to this enhanced activity.
Antiviral Properties
The compound's structural features also position it as a promising candidate for antiviral research. N-Heterocycles, including derivatives of indole, have been identified as potential inhibitors against various viral targets. For example, compounds with similar structures have exhibited significant activity against HIV and other viruses . The introduction of electron-withdrawing groups like trifluoromethyl can increase the potency of these compounds by enhancing their interaction with viral proteins.
Case Study 1: Development of Antitubercular Agents
In a study focusing on new antitubercular agents, researchers synthesized multiple derivatives based on the indole scaffold, including those modified with trifluoromethylsulfonyl groups. These derivatives were evaluated for their inhibitory activity against M. tuberculosis, with some showing up to threefold improvement in efficacy compared to earlier compounds . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly impacted both potency and selectivity.
Case Study 2: Antiviral Screening
Another research effort explored the antiviral potential of indole derivatives against HIV-1 integrase. The study revealed that certain modifications led to compounds with IC50 values as low as 2.95 μM, indicating strong inhibitory effects on viral replication processes . The presence of sulfonyl groups was noted to enhance solubility and bioavailability, crucial factors for therapeutic efficacy.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 plays a critical role in determining the compound’s chemical and biological behavior.
Key Observations :
Key Observations :
Physical and Spectroscopic Properties
Key Observations :
- The trifluoromethylsulfonyloxy group contributes to high polarity, likely reducing solubility in nonpolar solvents compared to trifluoromethoxy or hydroxy analogues .
- Methyl and ethyl ester groups consistently appear in NMR spectra across derivatives, aiding structural confirmation .
Biological Activity
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate (CAS: 1796574-02-1) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation and pain pathways. The compound's trifluoromethyl sulfonyl group enhances its reactivity and selectivity towards COX enzymes, making it a candidate for further therapeutic exploration .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound, with significant inhibition observed in various models:
| Study | Compound | Inhibition (%) | Standard |
|---|---|---|---|
| El-Karim et al. (2022) | This compound | 93.80% at 1 mM | Diclofenac Sodium (90.21%) |
| Mustafa et al. (2020) | Various derivatives | Higher than Celecoxib | Celecoxib (22%) |
These results suggest that this compound may offer a new avenue for developing effective anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may target specific pathways involved in cancer progression, warranting further investigation into its mechanism of action and potential clinical applications .
Case Studies
- In Vivo Model : A study utilizing a paw edema model in Wistar rats showed that administration of this compound resulted in significant reduction in edema compared to controls, confirming its anti-inflammatory effects in vivo.
- Combination Therapy : Research has explored the efficacy of combining this compound with other chemotherapeutic agents, resulting in synergistic effects that enhance overall therapeutic outcomes against resistant cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
